molecular formula C12H16ClNO B14192416 (2R)-2-(4-Chlorophenyl)-4-ethylmorpholine CAS No. 920802-37-5

(2R)-2-(4-Chlorophenyl)-4-ethylmorpholine

Cat. No.: B14192416
CAS No.: 920802-37-5
M. Wt: 225.71 g/mol
InChI Key: DRFQVJALVAMWIZ-LBPRGKRZSA-N
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Description

(2R)-2-(4-Chlorophenyl)-4-ethylmorpholine is a chiral morpholine derivative characterized by the presence of a 4-chlorophenyl group and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Chlorophenyl)-4-ethylmorpholine typically involves the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired morpholine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-Chlorophenyl)-4-ethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles like hydroxide or amine groups replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydroxide in ethanol or ammonia in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of phenols or substituted amines.

Scientific Research Applications

(2R)-2-(4-Chlorophenyl)-4-ethylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Chlorophenyl)-4-ethylmorpholine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(4-Chlorophenyl)-4-methylmorpholine
  • (2R)-2-(4-Chlorophenyl)-4-isopropylmorpholine
  • (2R)-2-(4-Chlorophenyl)-4-benzylmorpholine

Uniqueness

(2R)-2-(4-Chlorophenyl)-4-ethylmorpholine is unique due to its specific chiral configuration and the presence of both a 4-chlorophenyl group and an ethyl substituent. This combination of structural features imparts distinct physicochemical properties and biological activities, differentiating it from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in fields ranging from organic synthesis to medicinal chemistry. Further research is needed to fully explore its capabilities and applications.

Properties

CAS No.

920802-37-5

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-4-ethylmorpholine

InChI

InChI=1S/C12H16ClNO/c1-2-14-7-8-15-12(9-14)10-3-5-11(13)6-4-10/h3-6,12H,2,7-9H2,1H3/t12-/m0/s1

InChI Key

DRFQVJALVAMWIZ-LBPRGKRZSA-N

Isomeric SMILES

CCN1CCO[C@@H](C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CCN1CCOC(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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